molecular formula C21H24N4 B2500630 11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 861119-51-9

11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2500630
CAS No.: 861119-51-9
M. Wt: 332.451
InChI Key: AGSRPFOPZFWMCQ-UHFFFAOYSA-N
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Description

11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound featuring a piperidine moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives typically involves various methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods allow for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of piperidine derivatives focuses on optimizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and multicomponent reactions are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-methyl-13-(piperidin-1-yl)-12-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile stands out due to its unique structural features and potential for diverse biological activities. Its piperidine moiety and complex tricyclic structure contribute to its distinct properties and applications .

Properties

IUPAC Name

3-methyl-1-piperidin-1-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-3-9-16-15(2)17(14-22)20-23-18-10-5-6-11-19(18)25(20)21(16)24-12-7-4-8-13-24/h5-6,10-11H,3-4,7-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSRPFOPZFWMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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